5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol EC144 is an inhibitor of the heat shock protein 90.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0526827
InChI: InChI=1S/C21H24ClN5O2/c1-12-9-24-15(13(2)17(12)29-5)11-27-10-14(7-6-8-21(3,4)28)16-18(22)25-20(23)26-19(16)27/h9-10,28H,8,11H2,1-5H3,(H2,23,25,26)
SMILES: CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O
Molecular Formula: C21H24ClN5O2
Molecular Weight: 413.9 g/mol

5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol

CAS No.:

Cat. No.: VC0526827

Molecular Formula: C21H24ClN5O2

Molecular Weight: 413.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol -

Specification

Molecular Formula C21H24ClN5O2
Molecular Weight 413.9 g/mol
IUPAC Name 5-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylpent-4-yn-2-ol
Standard InChI InChI=1S/C21H24ClN5O2/c1-12-9-24-15(13(2)17(12)29-5)11-27-10-14(7-6-8-21(3,4)28)16-18(22)25-20(23)26-19(16)27/h9-10,28H,8,11H2,1-5H3,(H2,23,25,26)
Standard InChI Key VOASEWXFCTZRDF-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O
Canonical SMILES CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

EC144 is a pyrrolo[2,3-d]pyrimidine derivative with the IUPAC name 5-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylpent-4-yn-2-ol. Its molecular formula is C₂₁H₂₄ClN₅O₂, yielding a molecular weight of 413.9 g/mol . Key structural features include:

  • A pyrrolo[2,3-d]pyrimidine core substituted with amino (NH₂), chloro (Cl), and methylpentynol groups.

  • A (4-methoxy-3,5-dimethylpyridin-2-yl)methyl side chain at the 7-position, contributing to hydrophobic interactions .

Physicochemical Properties

The compound exhibits a logP (XLogP3-AA) value of 3.1, indicating moderate lipophilicity, and a hydrogen bond donor/acceptor count of 2/6, respectively . Its rotatable bond count of 5 suggests conformational flexibility, which may influence target binding .

Table 1: Molecular Properties of EC144

PropertyValueReference
Molecular FormulaC₂₁H₂₄ClN₅O₂
Molecular Weight413.9 g/mol
XLogP3-AA3.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5

Pharmacological Profile and Mechanism of Action

Target Engagement: Hsp90 Inhibition

EC144 binds competitively to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone critical for stabilizing client proteins such as HER2, EGFR, and RAF-1 . The X-ray cocrystal structure (PDB: 3NMQ) reveals:

  • Hydrogen bonds between the pyrrolo-pyrimidine ring and Asp93, Thr184, and conserved water molecules .

  • Hydrophobic interactions involving the methoxypyridine group and residues Leu104, Phe138, and Trp162 .

This binding disrupts Hsp90’s ATPase activity, leading to ubiquitin-proteasome-mediated degradation of client proteins .

Comparative Potency

EC144 exhibits 20-fold greater in vivo efficacy than the first-generation inhibitor BIIB021 (14) :

  • Hsp90α binding IC₅₀: 1.1 nM (EC144) vs. 5.1 nM (BIIB021) .

  • HER2 degradation EC₅₀: 14 nM (EC144) vs. 38 nM (BIIB021) .

Preclinical Efficacy and Therapeutic Applications

Anti-Cancer Activity

In a mouse N87 gastric tumor model, EC144 administered orally at 5 mg/kg halted tumor growth, while 10 mg/kg induced partial regressions . By contrast, BIIB021 required 120 mg/kg to achieve growth arrest . The compound’s efficacy correlates with sustained suppression of oncogenic clients like HER2 and RAF-1 .

Anti-Inflammatory and Immunomodulatory Effects

EC144 inhibits TLR4-mediated MAPK signaling in macrophages, blocking phosphorylation of ERK1/2, JNK, and MEK1/2 without affecting NF-κB . This results in dose-dependent suppression of proinflammatory cytokines:

Table 2: Inhibition of LPS-Induced Cytokines by EC144 in RAW 264.7 Cells

Cytokine/ChemokineEC₅₀ (nM)
TNF-α20.1
IL-620.5
MCP-120.8
IP-1019.8

In vivo, EC144 (5 mg/kg) reduced serum TNF-α levels by >80% in a murine LPS shock model .

T Cell Suppression

EC144 inhibits CD4⁺ T cell proliferation in mixed lymphocyte reactions (MLRs) with EC₅₀ values of 5–15 nM, surpassing the potency of mycophenolic acid (MMA) and 17-AAG . This activity underscores its potential in autoimmune diseases like rheumatoid arthritis .

Pharmacokinetics and Tissue Distribution

Absorption and Exposure

Following oral administration in mice, EC144 achieves plasma concentrations >10×EC₅₀ for 6 hours at 5 mg/kg . Notably, tissue distribution studies reveal 2.5–4-fold higher concentrations in spleen and lymph nodes compared to plasma, suggesting favorable immune cell targeting .

Table 3: Pharmacokinetic Parameters of EC144 in Mice

ParameterPlasmaSpleenLymph Nodes
Cₘₐₓ (ng/mL)1,2503,2004,500
AUC₀–∞ (ng·h/mL)5,80015,00020,000

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